molecular formula C9H10FNO2 B2617125 2-Fluoro-5-methyl-DL-phenylglycine CAS No. 1260004-37-2

2-Fluoro-5-methyl-DL-phenylglycine

Cat. No.: B2617125
CAS No.: 1260004-37-2
M. Wt: 183.182
InChI Key: ZLFSUSSQJRUCIH-UHFFFAOYSA-N
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Description

2-Fluoro-5-methyl-DL-phenylglycine is a chemical compound with the molecular formula C9H10FNO2 It is a derivative of glycine, characterized by the presence of a fluorine atom and a methyl group attached to the phenyl ring

Preparation Methods

2-Fluoro-5-methyl-DL-phenylglycine can be synthesized through several methods, including nucleophilic substitution and reductive amination. The synthetic routes typically involve the introduction of the fluorine atom and the methyl group onto the phenyl ring, followed by the formation of the glycine derivative. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity.

Chemical Reactions Analysis

2-Fluoro-5-methyl-DL-phenylglycine undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include:

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound, leading to the formation of carboxylic acids or other oxidized derivatives.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the compound, potentially forming alcohols or amines.

    Substitution: Nucleophilic substitution reactions can introduce different functional groups onto the phenyl ring, using reagents such as halides or organometallic compounds.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-Fluoro-5-methyl-DL-phenylglycine is primarily used in scientific research to study the role of neurotransmitters in the brain and nervous system. It has shown promise in the treatment of schizophrenia, a mental disorder characterized by abnormal thinking and behavior. Additionally, this compound is used as a building block for drug synthesis, enabling the development of novel pharmaceuticals with enhanced properties.

Mechanism of Action

The mechanism of action of 2-Fluoro-5-methyl-DL-phenylglycine involves its role as a neurotransmitter antagonist. It can block the binding of certain neurotransmitters to their receptors in the brain, thereby modulating the release of dopamine and other neurotransmitters associated with reward and motivation. This modulation can have significant effects on brain function and behavior.

Comparison with Similar Compounds

2-Fluoro-5-methyl-DL-phenylglycine can be compared with other similar compounds, such as:

    2-Fluoro-DL-phenylglycine: This compound lacks the methyl group present in this compound, which may result in different chemical and biological properties.

    5-Fluoro-2-methyl-DL-phenylglycine: This compound has the fluorine and methyl groups positioned differently on the phenyl ring, potentially leading to variations in reactivity and applications.

Properties

IUPAC Name

2-amino-2-(2-fluoro-5-methylphenyl)acetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10FNO2/c1-5-2-3-7(10)6(4-5)8(11)9(12)13/h2-4,8H,11H2,1H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZLFSUSSQJRUCIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)F)C(C(=O)O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10FNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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